![molecular formula C21H17N3O2 B4658762 N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B4658762.png)
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]benzamide
Übersicht
Beschreibung
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]benzamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
BMN-673 works by inhibiting the activity of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]benzamide, an enzyme that plays a key role in DNA repair. By inhibiting this compound, BMN-673 prevents cancer cells from repairing DNA damage, leading to cell death. This mechanism of action makes BMN-673 particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and physiological effects:
BMN-673 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, as well as to inhibit tumor growth and metastasis. BMN-673 has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine.
Vorteile Und Einschränkungen Für Laborexperimente
BMN-673 has several advantages for use in lab experiments. It is a highly selective inhibitor of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]benzamide, which makes it a valuable tool for studying the role of this compound in DNA repair and cancer biology. BMN-673 also has a long half-life in vivo, which allows for sustained inhibition of this compound activity. However, one limitation of BMN-673 is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on BMN-673. One area of interest is the development of combination therapies that include BMN-673 and other chemotherapeutic agents. Another area of interest is the identification of biomarkers that can predict response to BMN-673 treatment. Additionally, there is ongoing research on the use of BMN-673 in other diseases, such as neurodegenerative disorders and cardiovascular disease. Overall, BMN-673 has shown great promise as a potential therapeutic agent in cancer treatment, and further research is needed to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
BMN-673 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents. BMN-673 has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, lung, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-12-11-15(20-22-16-9-5-6-10-17(16)23-20)13-18(19)24-21(25)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDSQRKPGBEYFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.